molecular formula C50H42O7 B129962 (2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one CAS No. 574749-31-8

(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one

Cat. No.: B129962
CAS No.: 574749-31-8
M. Wt: 754.9 g/mol
InChI Key: HDERHRIWUDGNGS-DJBVYZKNSA-N
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Description

(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydrochromenones, which are characterized by a chromenone core structure with multiple phenylmethoxy substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

    Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced through etherification reactions. This can be achieved by reacting the chromenone core with phenylmethanol in the presence of a strong acid catalyst like sulfuric acid or a base like sodium hydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted chromenones with various functional groups.

Scientific Research Applications

(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby modulating biochemical processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of phenylmethoxy groups and the chiral nature of this compound distinguishes it from other similar compounds. These features contribute to its distinct chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H42O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,49-50H,31-35H2/t49-,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDERHRIWUDGNGS-DJBVYZKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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